N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both benzenesulfonyl and trifluoromethanesulfonamide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-benzenesulfonyl aniline to introduce the nitro group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The benzenesulfonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of sulfonic acids and other oxidized products.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Mechanism of Action
The mechanism by which N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide exerts its effects involves the interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation . Additionally, its antimicrobial activity is attributed to the generation of reactive oxygen species that disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds such as 4-nitrobenzenesulfonamide share structural similarities and exhibit comparable reactivity.
Trifluoromethanesulfonamide Derivatives: Compounds like trifluoromethanesulfonanilide also possess the trifluoromethanesulfonamide group and show similar chemical behavior.
Uniqueness
N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the combination of both benzenesulfonyl and trifluoromethanesulfonamide groups in a single molecule. This dual functionality imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
CAS No. |
62677-29-6 |
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Molecular Formula |
C13H9F3N2O6S2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[4-(benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C13H9F3N2O6S2/c14-13(15,16)26(23,24)17-11-7-6-10(8-12(11)18(19)20)25(21,22)9-4-2-1-3-5-9/h1-8,17H |
InChI Key |
OEPLXKZGEPUWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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